RSM-932A -

RSM-932A

Catalog Number: EVT-8264750
CAS Number:
Molecular Formula: C48H44Br2N4
Molecular Weight: 836.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RSM-932A is classified as a choline kinase inhibitor. It has been synthesized and characterized through various chemical methods, demonstrating low toxicity and improved tolerability in preclinical studies. The compound's chemical structure allows it to interact with the active site of ChoKα, making it a competitive inhibitor .

Synthesis Analysis

Methods and Technical Details

The synthesis of RSM-932A involves several key steps:

  1. Starting Materials: The synthesis begins with 4-methylphenol, which is treated with sodium hydroxide in ethanol. This reaction is typically conducted at room temperature.
  2. Microwave Irradiation: Following the initial reaction, 1,2-dibromoethane is introduced under microwave irradiation conditions (130 °C) to facilitate the formation of intermediates.
  3. Bromination: The resulting compound undergoes bromination using N-bromosuccinimide in the presence of dibenzoyl peroxide under similar microwave conditions.
  4. Final Modifications: Cationic heads are introduced to enhance the compound's binding affinity to ChoKα .

The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods, improving yield and efficiency.

Molecular Structure Analysis

Structure and Data

RSM-932A has a complex molecular structure characterized by its specific functional groups that enable its interaction with ChoKα. The compound's molecular formula is C46H38Cl2N4C_{46}H_{38}Cl_{2}N_{4} with a CAS number of 850807-63-5.

The structural data can be represented as follows:

PropertyValue
Molecular FormulaC46H38Cl2N4
CAS Number850807-63-5
InChI KeyDGBVSSXGHKAASQ-UHFFFAOYSA-L

The three-dimensional structure of RSM-932A can be visualized using molecular modeling software, highlighting its binding interactions within the active site of ChoKα .

Chemical Reactions Analysis

Reactions and Technical Details

RSM-932A undergoes various chemical reactions that are essential for its function as an inhibitor. Key reactions include:

  1. Enzymatic Inhibition: RSM-932A competes with choline for binding to ChoKα, effectively reducing the enzyme's activity. The inhibition mechanism was studied using kinetic assays where varying concentrations of substrates were analyzed in the presence and absence of the inhibitor .
  2. Metabolic Pathway Interference: By inhibiting ChoKα, RSM-932A disrupts phosphocholine production, which is crucial for membrane synthesis and signaling pathways in cancer cells .
Mechanism of Action

Process and Data

The mechanism of action for RSM-932A involves competitive inhibition of ChoKα:

  1. Binding Affinity: RSM-932A binds to the active site of ChoKα, preventing choline from accessing the enzyme.
  2. Impact on Lipid Metabolism: This inhibition leads to decreased levels of phosphocholine, which subsequently affects cell membrane integrity and signaling pathways associated with cell proliferation and survival .

The compound has demonstrated significant inhibitory activity with an IC50 value in the micromolar range, indicating its potency as a therapeutic agent against cancers overexpressing ChoKα .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RSM-932A exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are critical for its biological activity; it is typically dissolved in dimethyl sulfoxide or phosphate-buffered saline for experimental use.
  • Stability: Stability studies indicate that RSM-932A maintains its structural integrity under physiological conditions, making it suitable for in vitro and in vivo applications.

These properties contribute to its effectiveness as a research tool and potential therapeutic agent .

Applications

Scientific Uses

RSM-932A has several applications in scientific research:

  1. Cancer Research: As an inhibitor of ChoKα, RSM-932A is utilized in studies exploring lipid metabolism's role in cancer progression.
  2. Drug Development: The compound serves as a lead structure for developing new therapies targeting lipid metabolism-related diseases.
  3. Biochemical Studies: Researchers employ RSM-932A to investigate the biochemical pathways involving choline metabolism and their implications in various diseases .
Molecular Mechanisms of Action

Inhibition of Choline Kinase Alpha (Choline Kinase α) Activity

Structural Basis of Choline Kinase α Binding and Competitive Inhibition

RSM-932A (also designated TCD-717) inhibits choline kinase α (choline kinase α) through a novel non-competitive mechanism that distinguishes it from earlier-generation inhibitors. Unlike hemicholinium-3, which occupies the choline/phosphocholine binding site, RSM-932A exhibits a synergistic inhibitory mechanism with respect to both choline and adenosine triphosphate substrates. Biochemical studies demonstrate that RSM-932A traps choline kinase α in a phosphorylated intermediate state, effectively blocking phosphate transfer to choline. This unique action occurs through binding to an allosteric regulatory site that stabilizes the enzyme-inhibitor complex after adenosine triphosphate hydrolysis but before phosphocholine formation. The inhibitor achieves potent activity with an inhibitory concentration 50 of 1.75 micromolar in steady-state enzymatic reactions when choline is present at Michaelis constant concentrations. Structural analyses reveal that this inhibition mechanism induces conformational constraints that prevent the release of adenosine diphosphate and subsequent catalytic cycling [1] [3] [4].

Table 1: Enzymatic Inhibition Parameters of RSM-932A Against Plasmodium falciparum Choline Kinase

Substrate ConcentrationInhibitory Concentration 50Mechanism Characteristics
Choline at Michaelis constant1.75 µMSynergistic inhibition
Adenosine triphosphate variedα value* 0.15Non-competitive towards adenosine triphosphate
Choline variedα value* 0.22Non-competitive towards choline

*α value represents the effect of substrate concentration on inhibitor binding affinity [1] [2]

Differential Selectivity for Choline Kinase α versus Choline Kinase β Isoforms

RSM-932A demonstrates significant isoform selectivity, preferentially inhibiting choline kinase α over choline kinase β. Enzymatic characterization reveals a 33-fold differential inhibition, with inhibitory concentration 50 values of 1 micromolar against human recombinant choline kinase α compared to 33 micromolar against choline kinase β. This selectivity originates from structural variations in the adenosine triphosphate-binding pocket and dimerization interfaces between isoforms. While choline kinase α forms homodimers with high enzymatic activity, the choline kinase β homodimer exhibits reduced catalytic efficiency. The bisquinolinium structure of RSM-932A exploits these structural divergences through specific interactions with residues unique to the choline kinase α isoform. This preferential binding was confirmed through kinetic analyses showing distinct inhibition patterns between isoforms and is critical for minimizing off-target effects on phosphatidylethanolamine biosynthesis, which is predominantly regulated by choline kinase β [1] [3] [6].

Table 2: Selectivity Profile of RSM-932A Against Choline Kinase Isoforms

Choline Kinase IsoformInhibitory Concentration 50Catalytic Efficiency (kcat/Kₘ)Relative Selectivity
Choline kinase α1 µM18.7 min⁻¹·mM⁻¹33-fold selective
Choline kinase β33 µM4.2 min⁻¹·mM⁻¹Reference

[3] [6] [9]

Modulation of Oncogenic Signaling Pathways

Disruption of Phosphatidylcholine Biosynthesis in Cancer Cells

The primary oncogenic effect of RSM-932A stems from its targeted disruption of the Kennedy pathway, specifically inhibiting the conversion of choline to phosphocholine. This reaction represents the committed step in phosphatidylcholine biosynthesis, the predominant phospholipid in eukaryotic membranes. Cancer cells exhibit phosphocholine accumulation due to choline kinase α overexpression across diverse malignancies, including lung, breast, and colon carcinomas. RSM-932A treatment reduces intracellular phosphocholine levels by 85-90% within 24 hours, as quantified in tumor-derived cell lines. This depletion triggers a cascade of membrane-related pathologies: impaired vesicular trafficking, disrupted lipid raft organization, and aberrant signal transduction. The consequent inhibition of phosphatidylcholine-dependent biosynthesis pathways ultimately induces cell death through the collapse of essential membrane structures required for cancer cell proliferation and survival. This mechanism operates effectively against both chemotherapy-sensitive and resistant cancer phenotypes, highlighting its potential for overcoming drug resistance [3] [5] [7].

Downregulation of Thymidylate Synthase and Thymidine Kinase 1

Beyond its primary effect on phospholipid metabolism, RSM-932A significantly downregulates key enzymes involved in nucleotide biosynthesis. Western blot analyses demonstrate a dose-dependent suppression of thymidylate synthase and thymidine kinase 1 expression in colon cancer models (DLD-1, HT29, SW620 cell lines) following RSM-932A exposure. At concentrations of 2-10 micromolar, RSM-932A reduces thymidylate synthase and thymidine kinase 1 protein levels by 60-80% within 24 hours. This downregulation occurs through post-translational mechanisms linked to phosphatidylcholine depletion, which impedes the membrane-dependent localization and stabilization of these enzymes. Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, while thymidine kinase 1 phosphorylates thymidine for DNA synthesis. Their simultaneous suppression creates nucleotide pool imbalances that exacerbate the antiproliferative effects of choline kinase α inhibition. This dual action on membrane and nucleotide metabolism enhances the compound's efficacy against rapidly proliferating cancer cells [3] [4] [8].

Metabolic Reprogramming in Pathological States

Impact on Lipid Metabolism and Mitochondrial Membrane Dynamics

RSM-932A induces profound alterations in mitochondrial architecture and function through disruption of phospholipid homeostasis. The depletion of phosphatidylcholine following choline kinase α inhibition modifies the phospholipid composition of mitochondrial membranes, particularly reducing cardiolipin content by 40-50%. Cardiolipin is essential for maintaining cristae structure and the respiratory supercomplexes of the electron transport chain. This alteration decreases mitochondrial membrane potential by 65% and increases proton leakage across the inner mitochondrial membrane. Consequently, oxidative phosphorylation becomes uncoupled from adenosine triphosphate synthesis, reducing cellular energy production while increasing heat generation. These changes in membrane dynamics trigger a metabolic shift toward compensatory glycolysis in cancer cells. However, the simultaneous reduction in adenosine triphosphate output and increased energy dissipation creates an unsustainable bioenergetic deficit that contributes to cancer cell death [5] [9].

AMP-Activated Protein Kinase Pathway Activation

The bioenergetic stress induced by RSM-932A activates AMP-activated protein kinase, a master regulator of cellular energy homeostasis. AMP-activated protein kinase activation occurs through increased AMP:adenosine triphosphate ratios resulting from mitochondrial dysfunction. Activated AMP-activated protein kinase phosphorylates multiple downstream targets, including the tumor suppressor liver kinase B1 and tuberous sclerosis complex 2, leading to inhibition of the mechanistic target of rapamycin pathway. This signaling cascade elevates peroxisome proliferator-activated receptor gamma coactivator 1 alpha expression, promoting mitochondrial biogenesis and uncoupling protein 1-mediated thermogenesis. In cancer cells, this pathway activation induces cell cycle arrest and metabolic quiescence. Additionally, AMP-activated protein kinase phosphorylates acetyl-CoA carboxylase, reducing malonyl-CoA levels and stimulating fatty acid oxidation. This comprehensive metabolic reprogramming contributes to the compound's antiproliferative effects and may extend its therapeutic potential to obesity-related pathologies where AMP-activated protein kinase activation proves beneficial [5] [9].

Properties

Product Name

RSM-932A

IUPAC Name

1-[[4-[4-[[4-(N,4-dimethylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-methyl-N-(4-methylphenyl)quinolin-1-ium-4-amine;dibromide

Molecular Formula

C48H44Br2N4

Molecular Weight

836.7 g/mol

InChI

InChI=1S/C48H44N4.2BrH/c1-35-13-25-41(26-14-35)49(3)45-29-31-51(47-11-7-5-9-43(45)47)33-37-17-21-39(22-18-37)40-23-19-38(20-24-40)34-52-32-30-46(44-10-6-8-12-48(44)52)50(4)42-27-15-36(2)16-28-42;;/h5-32H,33-34H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

GDCORRIZWWADDU-UHFFFAOYSA-L

SMILES

CC1=CC=C(C=C1)N(C)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)C.[Br-].[Br-]

Canonical SMILES

CC1=CC=C(C=C1)N(C)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)C.[Br-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.